

An In-depth Technical Guide to the Synthesis of Methyl red Sodium Salt

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Compound of Interest

Compound Name: Methyl red sodium salt

Cat. No.: B147328

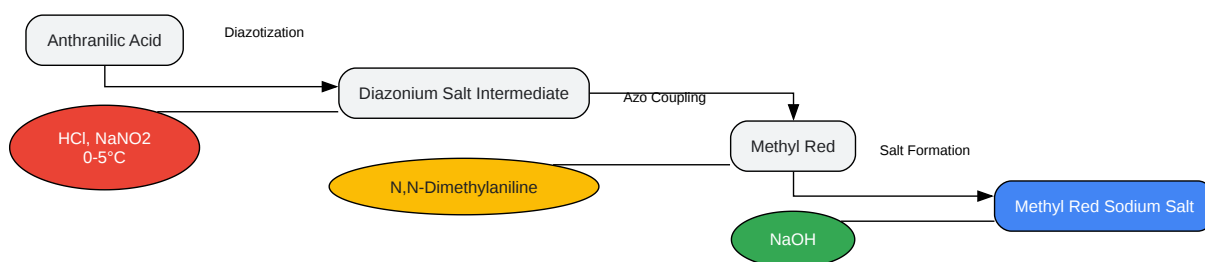
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This technical guide provides a comprehensive overview of the synthesis of **Methyl red sodium salt**, a widely used pH indicator.[1][2][3] The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The synthesis of **Methyl red sodium salt** is primarily a two-step process, followed by conversion to the sodium salt. The initial step involves the diazotization of anthranilic acid. This is followed by an azo coupling reaction with N,N-dimethylaniline to form Methyl red.[4][5][6] The final step is the conversion of Methyl red to its water-soluble sodium salt.

Diagram of the Synthesis Pathway



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Caption: Chemical synthesis pathway of **Methyl red sodium salt**.

Quantitative Data Summary

The following table summarizes the reactants and expected yields for the synthesis of Methyl red based on a well-established protocol.^{[7][8]}

Reactant/Product	Molecular Weight (g/mol)	Quantity (moles)	Quantity (grams)	Volume (mL)
Anthranilic Acid (95%)	137.14	4.75	685	-
Sodium Nitrite	69.00	5.0	360	-
N,N-Dimethylaniline	121.18	7.0	848	885
Sodium Acetate (crystallized)	136.08	8.3	680	-
Concentrated HCl	36.46	-	-	1250
Product				
Methyl Red (crude)	269.30	-	790-840	-
Yield	62-66%			

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Methyl red and its subsequent conversion to the sodium salt.

3.1. Diazotization of Anthranilic Acid

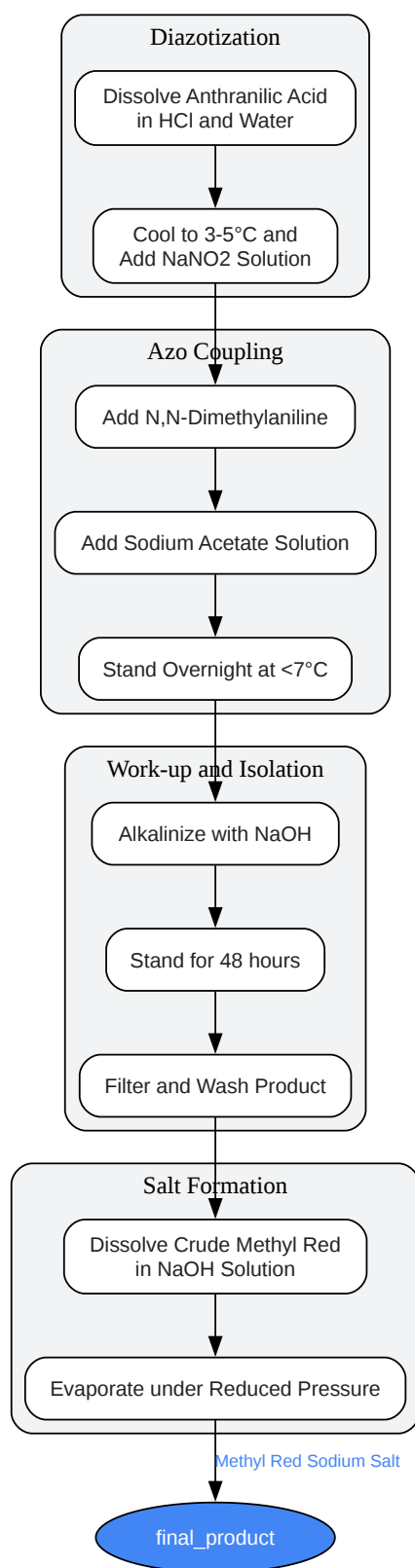
- In a large vessel, dissolve 685 g (4.75 moles) of technical-grade anthranilic acid in a mixture of 1.5 L of water and 500 mL of concentrated hydrochloric acid by heating.[7][8]
- Filter the hot solution to remove any insoluble impurities.
- Transfer the filtrate to a larger crock and chill it with stirring.
- Add a mixture of 2.5 kg of ice and 750 mL of concentrated hydrochloric acid.
- Cool the mixture externally with ice, maintaining continuous stirring.
- Once the temperature reaches approximately 3°C, slowly add a filtered solution of 360 g (5 moles) of sodium nitrite in 700 mL of water. The addition should be done through a capillary tube below the surface of the liquid.[7][8]
- Maintain the temperature between 3 and 5°C throughout the addition.
- Continue the addition until a faint but persistent positive test for nitrous acid is observed using starch-potassium iodide paper.[7][8]

3.2. Azo Coupling with N,N-Dimethylaniline

- To the freshly prepared diazonium salt solution, add 848 g (7 moles) of N,N-dimethylaniline. This can be done relatively quickly as the temperature rise is minimal.[7][8]
- Continue stirring for one hour while maintaining the temperature at 5°C.
- Add a filtered solution of 680 g (8.3 moles) of crystallized sodium acetate in 1200 mL of water.
- Continue stirring for an additional four hours. If excessive foaming occurs, a few drops of ethyl acetate can be added.
- Allow the reaction mixture to stand overnight in an ice bath, ensuring the temperature remains below 7°C to maximize the yield.[7]
- The following day, add the remaining sodium acetate solution with stirring.

- After an additional 1-3 hours of stirring, allow the temperature to rise to room temperature.
- Make the mixture slightly alkaline with a 40% sodium hydroxide solution until a distinct odor of dimethylaniline is present.
- Let the mixture stand for at least 48 hours at room temperature.
- Filter the solid product and wash it sequentially with water, 10% acetic acid (to remove unreacted dimethylaniline), and finally with distilled water.^[9]

Diagram of the Experimental Workflow



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Caption: Experimental workflow for **Methyl red sodium salt** synthesis.

3.3. Preparation of **Methyl Red Sodium Salt**

- The crude Methyl red product can be converted to its sodium salt to yield a water-soluble product.[7]
- Dissolve the crude Methyl red in an equal weight of 35% sodium hydroxide solution that has been diluted to 3-4 liters.[7]
- Filter the resulting solution to remove any insoluble materials.
- Evaporate the filtrate under reduced pressure to obtain the **Methyl red sodium salt** as orange leaflets.[7]

3.4. Purification

If a higher purity of Methyl red is required before conversion to the sodium salt, it can be recrystallized from toluene.[7][9] The sodium salt itself can be purified by precipitating the free acid from an aqueous solution, recrystallizing the acid from 95% ethanol, and then reconverting it to the sodium salt.[10]

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